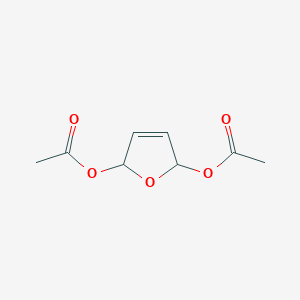

2,5-Diacetoxy-2,5-dihydrofuran

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(5-acetyloxy-2,5-dihydrofuran-2-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O5/c1-5(9)11-7-3-4-8(13-7)12-6(2)10/h3-4,7-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFLHFURRPPIZTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C=CC(O1)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00300916 | |

| Record name | 2,5-dihydrofuran-2,5-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00300916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7093-88-1 | |

| Record name | NSC139998 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139998 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-dihydrofuran-2,5-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00300916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2,5 Diacetoxy 2,5 Dihydrofuran

Traditional Chemical Synthesis Routes

Lead(IV) Acetate (B1210297) Mediated Oxidation of Furan (B31954) Derivatives

The conventional and most established method for synthesizing 2,5-diacetoxy-2,5-dihydrofuran is through the oxidation of furan using lead(IV) acetate. sdu.dk This process, known as oxidative acetoxylation, involves the 1,4-addition of two acetoxy groups to the furan ring. sdu.dk The reaction is typically carried out in anhydrous acetic acid, where furan reacts with a stoichiometric amount of lead(IV) acetate. While effective, a significant drawback of this method is its reliance on toxic lead(IV) salts, which raises environmental and safety concerns.

The reaction yields a mixture of cis and trans isomers of this compound. Interestingly, early research had incorrectly assigned the crystalline isomer as the trans form, a mistake that was later corrected by X-ray crystallography, confirming it to be the cis isomer. researchgate.net The chemical method typically produces a cis to trans ratio of approximately 2:1. researchgate.net This stereoselectivity is attributed to both steric and electronic effects that occur during the nucleophilic addition of the acetate ion to the furan dication intermediate.

Efforts to optimize the lead(IV) acetate mediated synthesis have focused on controlling reaction parameters to maximize the yield of the desired this compound. Key parameters that are manipulated include temperature, reaction time, and the concentration of reactants.

The reaction is typically conducted at a low temperature, between 0 and 5°C, to control the exothermic nature of the oxidation and minimize side reactions. The reaction time is generally long, often spanning from 12 to 24 hours, to ensure complete conversion of the furan. Following the reaction, the mixture is quenched with water and the product is extracted with a suitable organic solvent, such as dichloromethane. Under these optimized conditions, yields of 65–70% can be achieved.

Further optimization can be explored through systematic studies, such as employing design of experiments (DoE) to investigate the interplay between various parameters like solvent polarity and electrophile concentration. Techniques like in-situ infrared (IR) or Raman spectroscopy can be used to monitor the reaction kinetics and identify any rate-limiting steps, providing valuable data for further refinement of the process.

| Parameter | Value | Reference |

| Furan Concentration | 0.07 M in acetic acid | |

| Temperature | 0–5°C | |

| Reaction Time | 12–24 hours | |

| Yield | 65–70% | |

| cis:trans Ratio | 2:1 | researchgate.net |

The mechanism of the lead(IV) acetate oxidation of furan is believed to proceed through a two-electron oxidation process. Furan, being an electron-rich aromatic compound, is susceptible to oxidation by the strong oxidizing agent, lead(IV) acetate. youtube.com The lead(IV) ion is reduced to lead(II) during the reaction. youtube.com

The proposed mechanism involves the initial formation of a planar furan dication intermediate. This highly electrophilic species is then attacked by acetate ions, which act as nucleophiles. The unhindered nature of the planar dication allows for the addition of the acetate ions, with a slight preference for the formation of the cis isomer due to electronic factors. This sequential two-electron oxidation pathway is distinct from the stepwise mechanism observed in electrochemical methods.

Alternative Oxidative Chemical Approaches to this compound

Given the toxicity associated with lead compounds, research has been directed towards developing alternative, more environmentally friendly oxidative methods for the synthesis of this compound and related compounds.

Manganese(III) acetate has emerged as a viable alternative oxidant for the synthesis of various dihydrofuran derivatives through free radical cyclization reactions. tandfonline.comresearchgate.nettubitak.gov.trnih.govresearchgate.net In these reactions, β-dicarbonyl compounds are oxidized by manganese(III) acetate in acetic acid to generate α-carboradicals. tandfonline.com These radicals can then react with alkenes to form new dihydrofurans, often with good yields. tandfonline.com

This method has been successfully applied to synthesize a range of substituted dihydrofurans, including 5-carbamoyl-dihydrofurans, trans-5-ferrocenyl-4-phenyl-4,5-dihydrofurans, and 3-trifluoroacetyl-4,5-dihydrofurans. tandfonline.comresearchgate.nettubitak.gov.tr The reactions are often regio- and stereoselective. researchgate.net While these methods have not been explicitly reported for the direct synthesis of this compound from furan itself, they demonstrate the potential of manganese(III) acetate as a less toxic alternative to lead(IV) acetate for the formation of the dihydrofuran ring system.

| Reactants | Product Type | Yield | Reference |

| β-Dicarbonyl compounds and alkenes | 5-Carbamoyl-dihydrofurans | Good | tandfonline.com |

| (E)-styrylferrocene and active methylene (B1212753) compounds | trans-5-ferrocenyl-4-phenyl-4,5-dihydrofuran | - | researchgate.net |

| Dimedone and 1,1-diphenyl-1-butene | Tetrahydrobenzofuran | 55-77% | tubitak.gov.tr |

| β-ketosulfones and alkenes | Dihydrofurans | Moderate to good | nih.gov |

The development of synthetic routes that completely avoid heavy metals is a significant goal in green chemistry. One of the most promising non-toxic approaches for the synthesis of this compound is electrosynthesis. researchgate.netroyalsocietypublishing.orgnih.gov This method involves the anodic oxidation of furan in an electrolyte solution containing acetate ions. royalsocietypublishing.org

Electrochemical synthesis offers several advantages, including the elimination of lead-based reagents and the potential for precise control over the reaction conditions. In a typical setup, a solution of sodium acetate in a mixture of acetic acid and acetonitrile (B52724) serves as the electrolyte. royalsocietypublishing.org The oxidation of furan occurs at the anode, leading to the formation of this compound. royalsocietypublishing.org This method has been shown to produce a different isomeric ratio compared to the chemical method, with a cis to trans ratio of approximately 7:5. researchgate.net

While the yields of the electrochemical method (around 45-50%) are currently lower than those of the lead-based synthesis, the significant reduction in hazardous waste makes it an attractive and environmentally responsible alternative. Further research and optimization of the electrochemical process could lead to its wider adoption for the synthesis of this compound.

Electrochemical Synthesis of this compound

Electrochemical methods provide a green alternative to conventional synthesis, which often employs toxic reagents like lead(IV) acetate. nih.gov The electrochemical approach involves the direct oxidation of furan at an anode in the presence of an acetate medium, eliminating the need for hazardous heavy metal oxidants. royalsocietypublishing.org

Electrosynthesis from Furan in Acetate Media

The core of the electrochemical synthesis is the oxidation of furan in a solution containing acetate ions. This process, first reported by Wilson & Lippincott and later developed by others, has been a subject of study to refine its efficiency and environmental friendliness. royalsocietypublishing.orgnih.gov

The electrochemical oxidation of furan to this compound is typically carried out in a single-chamber electrochemical cell. royalsocietypublishing.org Key experimental parameters that influence the reaction's outcome include the electrolyte composition, electrode materials, temperature, and applied potential.

A common procedure involves dissolving sodium acetate in a mixture of acetic acid and acetonitrile to form the electrolyte. royalsocietypublishing.org Furan is then introduced into this electrolyte solution. royalsocietypublishing.org The reaction is often conducted at a controlled temperature, such as 0°C, to minimize the evaporation of the volatile furan. royalsocietypublishing.org Bulk electrolysis is then performed using a working electrode with a large surface area, a counter electrode, and a reference electrode. royalsocietypublishing.org For instance, a reticulated vitreous carbon working electrode, a graphite (B72142) rod counter electrode, and a platinum wire pseudo-reference electrode have been used. royalsocietypublishing.org An applied potential of around +3 V (versus a platinum pseudo-reference) is a typical condition for the oxidation. royalsocietypublishing.org

Detailed research has explored various conditions to optimize the synthesis. The following table summarizes typical experimental setups:

| Parameter | Conditions | Source |

| Electrolyte | 0.5 M Sodium acetate in 4:1 acetic acid:acetonitrile | royalsocietypublishing.org |

| Substrate | 0.07 M Furan in electrolyte | royalsocietypublishing.org |

| Working Electrode | Reticulated vitreous carbon | royalsocietypublishing.org |

| Counter Electrode | Graphite rod | royalsocietypublishing.org |

| Reference Electrode | Platinum wire (pseudo-reference) | royalsocietypublishing.org |

| Temperature | 0°C | royalsocietypublishing.org |

| Applied Potential | +3 V vs. Pt | royalsocietypublishing.org |

A primary driver for developing electrochemical methods for this compound synthesis is the elimination of toxic lead salts, which are used in traditional chemical methods. nih.govroyalsocietypublishing.orgresearchgate.net The conventional approach often utilizes lead(IV) acetate for the oxidative acetoxylation of furan. Electrochemical synthesis provides a cleaner alternative by using direct electron transfer at an electrode surface to drive the oxidation, thereby avoiding lead-based reagents. This shift towards lead-free pathways is a significant step towards greener and safer chemical manufacturing. nih.gov

The electrochemical route typically produces a different ratio of cis and trans isomers compared to the chemical method. nih.gov While chemical synthesis using lead acetate yields a cis:trans ratio of approximately 2:1, the electrochemical method results in a ratio closer to 7:5. nih.govroyalsocietypublishing.org This difference in stereoselectivity is attributed to the distinct reaction mechanisms.

Flow cell technology has been applied to the electrosynthesis of furan derivatives, offering advantages such as precise control over reaction conditions and improved scalability. In a flow cell, the electrolyte containing the reactants is continuously pumped through a channel between two electrodes. This setup allows for a uniformly narrow gap between the electrodes, which can enhance current efficiency.

For the synthesis of related compounds like 2,5-dimethoxy-2,5-dihydrofuran, thin-layer flow cells have been successfully employed. researchgate.net These cells, constructed from materials like platinum and glassy carbon, have demonstrated high yields with controlled flow rates. beilstein-journals.org The principles of flow cell technology are applicable to the synthesis of this compound, potentially offering a more efficient and continuous production method compared to batch processes. royalsocietypublishing.org

Influence of Electrolyte Composition and Electrode Materials on Electrochemical Yields and Selectivity

The choice of electrolyte and electrode materials significantly impacts the yield and selectivity of the electrochemical synthesis of this compound.

The electrolyte not only provides the necessary conductivity but also serves as the source of the acetate groups. A common electrolyte system is a solution of sodium acetate in a mixture of acetic acid and acetonitrile. royalsocietypublishing.org The concentration of the acetate source and the solvent composition can influence the reaction rate and the formation of byproducts.

The following table summarizes the influence of these components:

| Component | Material/Composition | Influence | Source |

| Anode | Platinum, Graphite, Glassy Carbon | Affects oxidation efficiency and potential for side reactions. | google.com |

| Cathode | Iron, Steel, Platinum, Graphite | Influences the reduction reaction at the cathode. | google.com |

| Electrolyte | Sodium acetate in acetic acid/acetonitrile | Provides acetate ions and determines conductivity. | royalsocietypublishing.org |

| Solvent | Acetic acid/Acetonitrile | Affects solubility of reactants and electrolyte. | royalsocietypublishing.org |

Research has also shown that the stereoselectivity of the reaction can be influenced by the nature of the carboxylate used. For example, using the bulkier butyrate (B1204436) substituent instead of acetate resulted in a reversal of stereoselectivity, favoring the trans isomer. royalsocietypublishing.org This suggests that steric effects in the transition state play a critical role in determining the final product distribution. royalsocietypublishing.org

Scalability and Industrial Feasibility of Electrochemical Production

The electrochemical synthesis of this compound holds promise for industrial-scale production due to its potential for continuous operation and the use of less hazardous materials. Electrochemical flow reactors are particularly well-suited for scaling up production, as they allow for continuous processing and easier control over reaction parameters compared to batch reactors. researchgate.net

The industrial feasibility is enhanced by the fact that the process can be carried out in conventional industrial cells, both compartmented and non-compartmented. google.com The ability to recycle unreacted starting materials, such as furan, further improves the economic viability of the process. google.com While the electrosynthesis of this compound itself is still a subject of academic and laboratory-scale research, the successful large-scale electrochemical production of related compounds, such as 2,5-dimethoxy-dihydrofurfuryl alcohols, demonstrates the industrial potential of this technology. d-nb.info The key challenges for industrial implementation include optimizing energy consumption, ensuring long-term electrode stability, and developing efficient product separation and purification processes. google.com

Stereochemical Investigations and Control in 2,5 Diacetoxy 2,5 Dihydrofuran

Isomeric Landscape of 2,5-Diacetoxy-2,5-dihydrofuran

This compound exists as two primary stereoisomers: cis and trans. These isomers are diastereomers, meaning they have the same connectivity but different spatial arrangements of their atoms. This difference arises from the relative orientation of the two acetoxy groups at the C2 and C5 positions of the dihydrofuran ring.

In the cis isomer, the two acetoxy substituents are located on the same face of the dihydrofuran ring. royalsocietypublishing.org This arrangement results in a specific set of spectroscopic signatures. The crystalline form of this compound has been unambiguously identified as the cis isomer. royalsocietypublishing.org The five-membered ring in the cis isomer is relatively unpuckered, with a short carbon-carbon double bond distance of 1.312(2) Å between C3 and C4. royalsocietypublishing.org

The trans isomer features the two acetoxy groups on opposite faces of the dihydrofuran ring. While it has not been isolated in a pure crystalline form, its presence in isomeric mixtures is confirmed by spectroscopic methods. royalsocietypublishing.orgresearchgate.net

Reassignment of Isomeric Structures in Historical Literature

For a considerable time, the stereochemical assignment of the cis and trans isomers of this compound in the scientific literature was incorrect. nih.gov The crystalline, and often major, isomer was erroneously identified as the trans form. researchgate.net This misassignment has necessitated a re-evaluation of previous studies reporting on the stereoselectivity of reactions involving this compound.

The definitive correction of the isomeric structures came from single-crystal X-ray diffraction analysis. This powerful technique revealed that the crystalline isomer, previously thought to be trans, is in fact cis-2,5-diacetoxy-2,5-dihydrofuran. researchgate.net In the crystal structure, the two acetate (B1210297) groups are clearly shown to be on the same side of the furan (B31954) ring. royalsocietypublishing.orgresearchgate.net This crystallographic evidence provided an unambiguous assignment and overturned the long-held, but incorrect, structural assumption. royalsocietypublishing.org

The crystallographic data for cis-2,5-diacetoxy-2,5-dihydrofuran is summarized below:

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| a (Å) | 16.903(3) |

| b (Å) | 5.8903(12) |

| c (Å) | 9.382(2) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| C3-C4 bond length (Å) | 1.312(2) royalsocietypublishing.org |

This data is based on the crystallographic information file (CIF) with CCDC number 1901995.

¹H NMR spectroscopy is a crucial tool for determining the ratio of cis and trans isomers in a mixture of this compound. royalsocietypublishing.orgnih.gov The distinct chemical environments of the protons in each isomer lead to different chemical shifts in the ¹H NMR spectrum, allowing for their differentiation and quantification. royalsocietypublishing.orgresearchgate.net

Stacked ¹H NMR spectra can be used to compare the crude reaction mixture, the isolated crystalline (cis) isomer, and the remaining mother liquor. researchgate.netresearchgate.net By integrating the respective peaks, the relative amounts of each isomer can be accurately determined. royalsocietypublishing.org For instance, the chemical synthesis using lead(IV) acetate produces a cis:trans ratio of approximately 2:1, while electrochemical synthesis yields a ratio of 7:5. royalsocietypublishing.orgnih.gov

The characteristic ¹H NMR chemical shifts for the isomers in CDCl₃ are as follows:

| Isomer | Proton | Chemical Shift (δ, ppm) |

| cis-2,5-diacetoxy-2,5-dihydrofuran | H-2, H-5 | 6.64 (s, 2H) |

| H-3, H-4 | 6.15 (s, 2H) | |

| -OCOCH₃ | 1.99 (s, 6H) | |

| trans-2,5-diacetoxy-2,5-dihydrofuran | H-2, H-5 | 6.86 (s, 2H) |

| H-3, H-4 | 6.13 (s, 2H) | |

| -OCOCH₃ | 1.97 (s, 6H) |

Data sourced from Royal Society Open Science. royalsocietypublishing.org

Stereoselective Synthesis Strategies

Controlling the stereochemical outcome of the synthesis of this compound is of significant interest for its application as a synthetic intermediate. royalsocietypublishing.orgresearchgate.net Both chemical and electrochemical methods have been explored, each exhibiting different levels of stereoselectivity.

The traditional chemical synthesis involves the oxidation of furan with lead(IV) acetate in acetic acid. This method typically yields a mixture of isomers with the cis form being the major product, in a ratio of approximately 2:1 over the trans isomer. royalsocietypublishing.org

Electrochemical synthesis offers a more environmentally friendly alternative to the use of toxic lead salts. royalsocietypublishing.orgnih.gov The electrochemical oxidation of furan in the presence of acetate also produces a mixture of cis and trans isomers. royalsocietypublishing.org The ratio of these isomers can be influenced by the reaction conditions. For example, the electrochemical synthesis of this compound results in a cis:trans ratio of 7:5. royalsocietypublishing.orgnih.gov Interestingly, when a bulkier substituent like butyrate (B1204436) is used instead of acetate, the stereoselectivity is reversed, favoring the trans isomer in the case of 2,5-dibutoxy-2,5-dihydrofuran. royalsocietypublishing.org This suggests that steric factors play a role in the mechanism of the electrochemical addition. royalsocietypublishing.org

A proposed mechanism for the electrosynthesis is a stepwise Electrochemical-Chemical-Electrochemical-Chemical (ECEC) process.

Modulating cis/trans Ratios in Chemical Synthesis

The conventional chemical synthesis of this compound involves the oxidation of furan using lead(IV) acetate in acetic acid. This method, while effective, is known to produce a mixture of cis and trans isomers.

Detailed studies have shown that the lead-based chemical synthesis route consistently yields a cis:trans isomer ratio of approximately 2:1. royalsocietypublishing.orgresearchgate.net The reaction is typically conducted at low temperatures (0–5°C) under anhydrous conditions. The observed preference for the cis isomer in this chemical method is attributed to steric and electronic effects during the nucleophilic addition of the acetate to the furan dication intermediate that is proposed to form during the reaction.

| Parameter | Value | Reference |

| Furan Concentration | 0.07 M | |

| Oxidant | Lead(IV) acetate | |

| Solvent | Acetic Acid (anhydrous) | |

| Temperature | 0–5°C | |

| Reaction Time | 12–24 hours | |

| Resulting cis:trans Ratio | 2:1 | royalsocietypublishing.orgresearchgate.net |

| Table 1: Key Parameters and Stereochemical Outcome for the Chemical Synthesis of this compound. |

Modulating cis/trans Ratios in Electrochemical Synthesis

As a greener alternative to the use of toxic lead salts, the electrochemical synthesis of this compound has been investigated. royalsocietypublishing.orgresearchgate.net This method involves the electrochemical oxidation of furan in the presence of an acetate-containing electrolyte. It has been demonstrated that the stereochemical outcome of the electrochemical route differs significantly from the chemical method.

Electrochemical synthesis has been reported to produce the isomers in a cis:trans ratio of 7:5. royalsocietypublishing.orgresearchgate.net This represents a notable shift towards the trans isomer compared to the lead-based method. The mechanism is proposed to be a stepwise Electrochemical-Chemical-Electrochemical-Chemical (ECEC) process. The stereoselectivity is influenced by steric effects during the second acetate addition.

Further research into the electrochemical synthesis has revealed that the steric bulk of the carboxylate nucleophile plays a significant role in determining the final isomer ratio. When the bulkier butyrate substituent is used instead of acetate for the electrochemical synthesis of 2,5-dibutoxy-2,5-dihydrofuran, a reversal in stereoselectivity is observed. The cis:trans ratio shifts to 10:9 in favor of the trans isomer, highlighting that increased steric hindrance from the larger substituent favors the formation of the trans product. royalsocietypublishing.org

| Parameter | Condition | Resulting cis:trans Ratio | Reference |

| Method | Electrochemical Oxidation | 7:5 | royalsocietypublishing.orgresearchgate.net |

| Substrate | Furan (0.07 M) | royalsocietypublishing.org | |

| Electrolyte | 0.5 M Sodium Acetate in 4:1 Acetic Acid:Acetonitrile (B52724) | royalsocietypublishing.org | |

| Temperature | 0°C | royalsocietypublishing.org | |

| Nucleophile | Acetate | 7:5 (cis favored) | royalsocietypublishing.org |

| Nucleophile | Butyrate | 10:9 (trans favored) | royalsocietypublishing.org |

| Table 2: Conditions and Stereochemical Outcomes in the Electrochemical Synthesis of 2,5-Dialkoxy-2,5-dihydrofurans. |

Chiral Auxiliary and Catalyst-Directed Stereocontrol Approaches

As of the current body of research, specific studies focusing on the use of chiral auxiliaries or catalyst-directed stereocontrol approaches for the asymmetric synthesis of this compound are not extensively reported in the literature. While stereoselective syntheses of other furan-based derivatives, such as cis-fused perhydrofuro[2,3-b]furans, have been developed using methodologies like the Claisen rearrangement of sugar-derived ethers, these methods have not been directly applied to the synthesis of this compound. researchgate.net The development of such enantioselective methods remains an area for future investigation to gain access to enantiomerically pure forms of this versatile synthetic intermediate.

Mechanistic Studies of Formation and Reactivity Pathways of 2,5 Diacetoxy 2,5 Dihydrofuran

Electrochemical Reaction Mechanisms of Furan (B31954) Oxidation

The electrochemical synthesis of 2,5-diacetoxy-2,5-dihydrofuran from furan in the presence of acetate (B1210297) offers a compelling alternative to traditional methods that often rely on toxic heavy metal oxidants like lead(IV) acetate. royalsocietypublishing.orgresearchgate.net Understanding the underlying electrochemical reaction mechanisms is crucial for optimizing this greener synthetic route. The formation is understood to proceed via a multi-step process involving both electron transfer and chemical reactions at the electrode surface.

Proposed Electrochemical-Chemical-Electrochemical-Chemical (ECEC) Mechanisms

The electrosynthesis of this compound is proposed to occur through a stepwise Electrochemical-Chemical-Electrochemical-Chemical (ECEC) mechanism. researchgate.netresearchgate.netrsc.org This multi-step pathway involves a sequence of electron transfers and chemical reactions:

E (Electrochemical): The process initiates with the first electrochemical step, where a furan molecule is oxidized at the anode to form a furan radical cation. researchgate.netrsc.org

C (Chemical): This highly reactive radical cation is then attacked by an acetate ion, present in the electrolyte, in a chemical step. This nucleophilic addition forms a neutral radical intermediate. researchgate.net

E (Electrochemical): The second electrochemical step involves the oxidation of this radical intermediate at the electrode surface, yielding a cation. researchgate.net

C (Chemical): In the final chemical step, this cation reacts with another acetate ion to form the stable end product, this compound. researchgate.net

This ECEC mechanism explains the 1,4-addition of two acetoxy groups across the furan ring. sdu.dk Furans with aromatic or potentially conjugated substituents at the 2-position can also be electrochemically transformed into 5-methoxyfurans via a similar ECEC mechanism. researchgate.netrsc.org

Intermediates and Transition States in Electro-Oxidation

The ECEC pathway for furan electro-oxidation involves several key intermediates and transition states. Following the initial oxidation to a furan radical cation, the subsequent nucleophilic attack by an acetate ion leads to an acetoxy-furan radical intermediate. researchgate.net The stereochemistry of the final product is influenced by this stage; the second acetate addition can occur on the same face (cis) or the opposite face (trans) of the furan ring relative to the first addition. researchgate.netresearchgate.net

Experimental studies have shown that the electrochemical method yields a different isomeric ratio compared to the chemical route using lead(IV) acetate. The electrosynthesis in an acetic acid/acetonitrile (B52724) solution with sodium acetate produced a cis:trans isomer ratio of approximately 7:5. researchgate.netdatapdf.com This is in contrast to the 2:1 cis:trans ratio obtained from the lead-based chemical method. researchgate.netdatapdf.com This difference in stereoselectivity suggests that the transition states and reaction environment are significantly different. The bulkiness of the substituents can influence this ratio; for instance, using the bulkier butyrate (B1204436) instead of acetate reversed the selectivity, favoring the trans isomer. researchgate.net

Studies on related furanic compounds like furfural (B47365) on platinum and gold surfaces have identified various surface-adsorbed intermediates, including furoate species, which can be rate-limiting. sdu.dkwikipedia.org While not directly forming the diacetoxy derivative, these studies highlight the complexity of intermediates at the electrode surface, which can include adsorbed organic species and surface oxides that influence selectivity and reaction rates. royalsocietypublishing.orgwikipedia.org

Computational Insights into Electrochemical Pathways

Computational studies, particularly using Density Functional Theory (DFT), have provided deeper insights into the electrochemical oxidation of furans. researchgate.netorgsyn.org DFT calculations support the proposed ECEC mechanism for the formation of this compound. researchgate.net These models help to rationalize the observed stereoselectivity by calculating the energies of the transition states for the addition of the second carboxylate moiety. researchgate.netresearchgate.net

Computational models suggest that the steric hindrance imposed by the first substituent influences the trajectory of the incoming second nucleophile. For the relatively small acetate group, the preference for the cis product is less pronounced than in the chemical oxidation. When a bulkier substituent like butyrate is used, computational models show that it can effectively shield one face of the furan ring intermediate, making the addition of the second group from the opposite side (leading to the trans product) more favorable. researchgate.net

Broader computational studies on furan and furfural oxidation on metal surfaces like platinum, gold, and nickel have elucidated potential-dependent reaction pathways, the role of the catalyst surface (e.g., metallic vs. oxide phase), and the energetics of various elementary steps like C-H activation and C-O bond formation. royalsocietypublishing.orgsdu.dklgcstandards.com These computational insights are critical for designing more efficient and selective electrocatalysts for the conversion of furan compounds. acs.org

Mechanisms of Chemical Transformations Involving this compound

This compound is a valuable synthetic intermediate precisely because its dihydrofuran ring and acetoxy groups can undergo a variety of chemical transformations. royalsocietypublishing.org These reactions include ring-opening, rearrangements, and thermal degradation, which allow for its conversion into other useful molecules.

Ring Opening and Rearrangement Mechanisms

The dihydrofuran ring in this compound is susceptible to ring-opening reactions, which is a key feature of its utility as a synthetic precursor for butenolides and nucleosides. royalsocietypublishing.orgresearchgate.net The mechanism often involves the participation of the acetoxy groups as leaving groups or as part of a rearrangement cascade.

One proposed mechanism for the ring-opening of related 2,5-dihydrofurans involves a cobalt-catalyzed process. nih.gov This pathway proceeds through the generation of a cobalt vinylidene species that adds to the alkene of the dihydrofuran in a [2+2]-cycloaddition. Subsequent ring-opening occurs via a β-O elimination, facilitated by a Lewis acid coordinating to the oxygen, to form an acyclic vinylcobalt species. nih.gov Although this has been demonstrated on the parent 2,5-dihydrofuran, it illustrates a viable pathway for the cleavage of the dihydrofuran ring.

Rearrangement reactions are also known for dihydrofuran systems. For example, functionalized 5-halomethyl-4,5-dihydrofurans can be converted into substituted furans through a DBU-mediated elimination followed by an acid-catalyzed rearrangement. rsc.org The acetoxy groups in this compound can also be involved in rearrangements. The conversion of the Diels-Alder adduct of 2-acetoxyfuran (formed from pyrolysis of this compound) to 3-acetoxyphthalic anhydride (B1165640) upon treatment with acid is a clear example of such a skeletal rearrangement. acs.org

Pyrolytic Degradation Mechanisms

The thermal decomposition of this compound provides a route to other valuable furan derivatives. The primary pyrolytic pathway involves the elimination of acetic acid. researchgate.net

Studies on the acid-catalyzed pyrolysis of this compound have shown that it decomposes to form 2-acetoxyfuran and γ-crotonolactone. researchgate.net The proposed mechanism suggests an initial elimination of one molecule of acetic acid to yield 2-acetoxyfuran. This intermediate can then undergo further pyrolysis in the presence of the acetic acid byproduct, which catalyzes a rearrangement and elimination of acetic anhydride to form the more stable γ-crotonolactone. researchgate.net

Liquid-phase pyrolysis, both with and without a catalyst, has been used to prepare 2-acetoxyfuran from this compound. acs.orgacs.org Heating the compound to high temperatures (e.g., 480–500°C) has been reported to produce γ-crotonolactone, albeit in modest yields. orgsyn.org The reaction is acid-catalyzed; the addition of an acid catalyst can significantly improve the yield of 2-acetoxyfuran, while a basic catalyst inhibits the reaction. acs.org

Influence of Reaction Conditions on Mechanistic Pathways

The mechanistic pathways leading to the formation of this compound, and its subsequent reactivity, are highly sensitive to the specific reaction conditions employed. Variations in parameters such as the synthetic method (chemical versus electrochemical), solvent, temperature, and the nature of the nucleophile can significantly alter the stereochemical outcome and reaction efficiency. These influences provide valuable insights into the underlying reaction mechanisms.

The conventional synthesis of this compound is achieved through the oxidative acetoxylation of furan using lead(IV) acetate in acetic acid. This chemical method is effective but raises environmental and safety concerns due to the use of toxic lead salts. royalsocietypublishing.org An increasingly attractive alternative is the electrochemical synthesis, which avoids lead reagents and offers a greener route. royalsocietypublishing.orgnih.gov The choice between these synthetic approaches has a profound impact on the isomeric composition of the product.

In the chemical synthesis utilizing lead(IV) acetate, the reaction is typically conducted at low temperatures (0–5°C) in acetic acid. This method predominantly yields the cis-isomer of this compound. nih.gov In contrast, the electrochemical oxidation of furan in the presence of acetate produces a different isomeric ratio. nih.govresearchgate.net

The electrochemical process is typically carried out in a divided cell with a platinum anode, often in a solvent system of acetic acid and acetonitrile with sodium acetate as the electrolyte. nih.gov The reaction is run at a controlled potential and low temperature (e.g., 0°C). Studies have shown that the electrochemical route leads to a mixture of cis and trans isomers, with a ratio that differs from the chemical method. nih.gov

A key factor influencing the stereoselectivity of the electrochemical synthesis is the steric bulk of the carboxylate nucleophile. This was demonstrated in a study where acetate was replaced with the bulkier butyrate. royalsocietypublishing.org The change in the nucleophile led to a reversal in the stereoselectivity, favoring the trans isomer. royalsocietypublishing.org This finding supports a stepwise ECEC (electrochemical-chemical-electrochemical-chemical) mechanism. The proposed mechanism involves the initial one-electron oxidation of furan to a radical cation, followed by nucleophilic attack by the carboxylate. A second oxidation then generates a carbocation, which is subsequently attacked by a second carboxylate ion. The stereochemical outcome is influenced by the steric hindrance encountered during the second nucleophilic attack.

The influence of the synthetic method on the isomeric ratio of this compound is summarized in the table below.

| Synthetic Method | Oxidant/Conditions | Typical cis:trans Isomer Ratio | Reference |

| Chemical | Lead(IV) acetate in acetic acid | 2:1 | nih.gov |

| Electrochemical | Constant potential electrolysis in NaOAc/AcOH/MeCN | 7:5 | nih.gov |

Furthermore, the effect of the carboxylate's steric bulk on the stereochemical outcome of the electrochemical synthesis provides strong evidence for the proposed stepwise mechanism.

| Carboxylate | Electrochemical Synthesis cis:trans Ratio | Faradaic Yield (%) | Reference |

| Acetate | 7:5 | 45–50 | |

| Butyrate | 0.88:1 | 40–45 | royalsocietypublishing.org |

These findings underscore the critical role that reaction conditions play in directing the mechanistic pathways of this compound formation, particularly in controlling the stereoselectivity of the product. The ability to manipulate the isomeric ratio through the choice of synthetic method and the steric properties of the nucleophile is a testament to the nuanced interplay of factors governing these reactions.

Complex Chemical Transformations and Reactivity Profiles of 2,5 Diacetoxy 2,5 Dihydrofuran

Derivatization Reactions of the Acetoxy Groups

The acetoxy groups of 2,5-diacetoxy-2,5-dihydrofuran can undergo derivatization, although the primary reactivity of the molecule often involves the dihydrofuran ring itself. One notable transformation is the conversion to 2,5-dialkoxy-2,5-dihydrofurans. This can be achieved through reactions with the corresponding alcohols under acidic conditions. For instance, reaction with methanol (B129727) in the presence of an acid catalyst can yield 2,5-dimethoxy-2,5-dihydrofuran. sdu.dk This transformation highlights the lability of the acetoxy groups, which can be displaced by other nucleophiles.

Furthermore, the acetoxy groups can be hydrolyzed under aqueous acidic conditions to yield malealdehyde, demonstrating their role as protecting groups for the dialdehyde (B1249045) functionality. sdu.dk The ease of this hydrolysis makes this compound a useful synthetic precursor. sdu.dk

| Reactant | Reagent(s) | Product | Reference |

| This compound | Methanol, Acid Catalyst | 2,5-Dimethoxy-2,5-dihydrofuran | sdu.dk |

| This compound | Water, Acid Catalyst | Malealdehyde | sdu.dk |

Functionalization of the Dihydrofuran Ring System

The dihydrofuran ring of this compound is susceptible to various functionalization reactions. The double bond within the ring can undergo addition reactions. For example, reactions with halogens or hydrogen halides can lead to the formation of substituted furan (B31954) or tetrahydrofuran (B95107) derivatives. The specific products formed depend on the reaction conditions and the nature of the attacking reagent.

Moreover, the dihydrofuran ring can participate in cycloaddition reactions. For instance, it can act as a dienophile in Diels-Alder reactions with suitable dienes, leading to the formation of bicyclic adducts. This reactivity opens avenues for the synthesis of complex polycyclic systems.

The ring system's reactivity is also demonstrated by its rearrangement under acidic conditions to form but-2-ene-1,4-dialdehyde (BDA), a key transformation discussed in detail in the following section. This rearrangement underscores the inherent strain and reactivity of the dihydrofuran moiety in this compound. oup.com

Conversion to But-2-ene-1,4-dialdehyde (BDA) under Acidic Conditions

A significant reaction of this compound is its conversion to cis-2-butene-1,4-dial (BDA) under acidic conditions. nih.gov This transformation is a key step in the metabolic activation of furan, a hepatotoxic and carcinogenic compound. nih.govresearchgate.net The formation of BDA from this compound provides a synthetic route to this reactive dialdehyde for toxicological and mechanistic studies. nih.gov

Mechanistic Aspects of BDA Formation

The formation of BDA from this compound in an acidic environment proceeds through a ring-opening mechanism. The acid catalyzes the hydrolysis of the acetoxy groups, leading to the formation of a hemiacetal intermediate. This is followed by the elimination of water and subsequent tautomerization to yield the more stable, conjugated dialdehyde, BDA. oup.com The reaction is essentially the reverse of the formation of the cyclic acetal (B89532) from the dialdehyde. sdu.dk

Subsequent Reactions of BDA with Amino Groups

BDA is a highly reactive electrophile due to the presence of two aldehyde groups and a conjugated double bond. This reactivity allows it to readily react with nucleophiles, particularly the primary amino groups of amino acids and proteins. nih.govresearchgate.net

Formation of Pyrrolin-2-one Derivatives

The reaction of BDA with the ε-amino group of lysine (B10760008) residues in proteins or with free lysine results in the formation of pyrrolin-2-one derivatives. nih.govresearchgate.netacs.org This occurs through a Michael addition of the amino group to the α,β-unsaturated system of BDA, followed by intramolecular cyclization and dehydration. acs.org The formation of these adducts is a key event in the covalent modification of proteins by furan metabolites, which is believed to contribute to its toxicity. nih.gov

Isomeric Products from Amino Group Reactions

The reaction of BDA with amino groups can lead to the formation of isomeric products. For example, when BDA reacts with N-acetyl lysine, regioisomeric N-alkyl-3-pyrrolin-2-ones can be formed, which differ in the substitution pattern on the pyrrolinone ring. acs.org The specific isomers formed can depend on the reaction conditions and the nature of the amino-containing molecule. Furthermore, the reaction of BDA with other nucleophiles, such as cysteine, can lead to the formation of cross-linked adducts involving both lysine and cysteine residues, further highlighting the complex reactivity of BDA. researchgate.net

| Reactant | Product(s) | Significance | References |

| This compound | cis-2-Butene-1,4-dial (BDA) | Key reactive metabolite of furan | nih.gov |

| BDA and Lysine | Pyrrolin-2-one derivatives | Protein modification, potential toxicity mechanism | nih.govresearchgate.netacs.org |

| BDA and N-acetyl lysine | Regioisomeric N-alkyl-3-pyrrolin-2-ones | Demonstrates complex reactivity | acs.org |

| BDA, Lysine, and Cysteine | Cross-linked adducts | Formation of complex biomolecular adducts | researchgate.net |

Palladium-Mediated Transformations of this compound

This compound serves as a versatile precursor in palladium-catalyzed reactions, enabling the synthesis of complex molecular architectures. researchgate.netuitm.edu.myafricanstudieslibrary.org These transformations leverage the reactivity of the dihydrofuran core and the leaving group potential of the acetoxy substituents. The stereochemical outcome of these reactions can be influenced by the choice of catalyst and ligands, such as in desymmetrization processes catalyzed by lipase (B570770) in conjunction with palladium-catalyzed transformations. researchgate.net

Palladium-phosphine catalysts are effective in mediating these reactions. researchgate.net For instance, the reaction of cyclic meso allylic diacetates with various nucleophiles in the presence of a palladium-phosphine catalyst can yield novel heterocyclic derivatives. researchgate.net The versatility of this compound is highlighted by its role as a building block for various butenolides and other molecules with potential applications. researchgate.netresearchgate.net Palladium-catalyzed allylic alkylation cascades represent another significant transformation, allowing for the regioselective synthesis of fused furan ring systems like furo[3,2-c]pyrans. researchgate.net

Table 1: Examples of Palladium-Mediated Reactions

| Reactant(s) | Catalyst System | Product Type | Ref. |

|---|---|---|---|

| Symmetrical allylic diacetate, β-keto esters | Palladium catalyst | 2-substituted 5-vinyl-4,5-dihydrofuran-3-carboxylates | researchgate.net |

| Cyclic meso allylic diacetates, 2-aminophenols | Palladium-phosphine catalyst | Phenoxazine derivatives | researchgate.net |

| 3,6-dihydro-2H-pyran bis-electrophiles, cyclic β-dicarbonyl bis-nucleophiles | Palladium catalyst | Furo[3,2-c]pyrans | researchgate.net |

Pyrolysis to γ-Crotonolactone

The thermal decomposition, or pyrolysis, of this compound provides a synthetic route to γ-crotonolactone. orgsyn.org This reaction involves the elimination of acetic acid. researchgate.net The formation of γ-crotonolactone from the pyrolysis of this compound has been reported to occur at temperatures between 480–500°C, resulting in a 15% yield. orgsyn.org

Further investigation into this process suggests a mechanism wherein the pyrolysis first yields 2-acetoxyfuran through the elimination of one molecule of acetic acid. researchgate.net It is believed that the subsequent pyrolysis of this 2-acetoxyfuran intermediate, in the presence of the eliminated acetic acid, leads to the formation of γ-crotonolactone and acetic anhydride (B1165640). researchgate.net γ-Crotonolactone, also known as 2(5H)-furanone, is the simplest compound in the butenolide ring system class. orgsyn.orgchemeo.comnist.govwikipedia.org

Table 2: Pyrolysis of this compound

| Product | Temperature | Yield | By-products | Ref. |

|---|---|---|---|---|

| γ-Crotonolactone | 480–500°C | 15% | Acetic acid, Acetic anhydride | orgsyn.orgresearchgate.net |

Reactions Leading to Nucleoside Analogues

This compound is a key starting material in the synthesis of various nucleoside analogues. researchgate.netresearchgate.net These analogues are of interest due to their potential pharmaceutical applications. researchgate.netresearchgate.net The dihydrofuran moiety can serve as a glycone (sugar) mimic, which is then coupled with a nucleobase.

For example, simple and stereoselective methods have been developed to synthesize nucleoside analogues where the glycone moiety is a benzo[c]furan. acs.org In other approaches, the reactivity of the dihydrofuran ring is exploited in oxidative coupling reactions. For instance, the reaction of dihydrofuran with bis(trimethylsilyl)uracil can be mediated by reagents like PIDA (phenyliodine diacetate) in the presence of a Lewis acid such as TMSOTf (trimethylsilyl trifluoromethanesulfonate) or Cu(OTf)₂ (copper(II) triflate) to form precursor compounds to uracil (B121893) nucleoside analogues. nih.gov The resulting products can then be further transformed to yield the final nucleoside structures. nih.gov

Table 3: Reagents for Synthesis of Uracil Nucleoside Analogue Precursors from Dihydrofuran

| Nucleobase Source | Oxidant | Catalyst / Additive | Product Type | Ref. |

|---|---|---|---|---|

| Bis(trimethylsilyl)uracil | PIDA | TMSOTf | Oxidatively coupled uracil-dihydrofuran adduct | nih.gov |

| Bis(trimethylsilyl)uracil | PIDA | Cu(OTf)₂ | Oxidatively coupled uracil-dihydrofuran adduct | nih.gov |

Cyclization and Cycloaddition Reactions of the Dihydrofuran Core

The dihydrofuran ring within this compound and related structures is an active participant in cyclization and cycloaddition reactions, leading to the formation of diverse and complex heterocyclic systems. These reactions are fundamental in synthesizing multicyclic compounds from simpler furan-derived precursors. africanstudieslibrary.org

Palladium(II)-catalyzed tandem double-cyclization reactions of substrates like 1,ω-bisallenols can produce 2,5-dihydrofuran-fused bicyclic skeletons. nih.gov This particular transformation is thought to proceed through a sequence of oxypalladation, insertion, and elimination steps. nih.gov Similarly, base-mediated cyclization reactions of appropriately substituted precursors can yield dihydronaphthofurans. rsc.org For example, treating 2-(5-hydroxy-1-pentynyl)benzonitriles with a base such as sodium methoxide (B1231860) initiates a cyclization to form 4-amino-2,3-dihydronaphtho[2,3-b]furans. rsc.org Formal [3+2]-cycloaddition reactions involving donor-acceptor cyclopropanes also provide a route to substituted dihydrofurans. beilstein-journals.org These varied cyclization strategies underscore the utility of the dihydrofuran core as a scaffold in synthetic organic chemistry.

Applications in Advanced Organic Synthesis

Precursor in Natural Product Total Synthesis

2,5-Diacetoxy-2,5-dihydrofuran has proven to be an indispensable precursor in the total synthesis of numerous natural products. royalsocietypublishing.orgresearchgate.net Its ability to serve as a masked dialdehyde (B1249045) equivalent and a progenitor of various reactive intermediates makes it a powerful tool for synthetic chemists.

The butenolide ring system is a common motif in many biologically active natural products. orgsyn.org this compound serves as a convenient starting material for the synthesis of butenolides. royalsocietypublishing.orgresearchgate.net For instance, the pyrolysis of this compound at high temperatures (480–500°C) can yield γ-crotonolactone, the simplest butenolide, albeit in a modest 15% yield. orgsyn.org This transformation highlights the utility of the dihydrofuran derivative as a precursor to this important structural class.

| Precursor | Product | Reaction Condition | Yield |

| This compound | γ-Crotonolactone | Pyrolysis (480–500°C) | 15% |

The structural framework of this compound has been incorporated as a key building block in the synthesis of complex polycyclic natural products, including the mycotoxin Aflatoxin B1. royalsocietypublishing.orgresearchgate.netresearchgate.net The synthesis of such intricate molecules often relies on the strategic unmasking of the functionalities present in the dihydrofuran ring to construct the fused heterocyclic systems characteristic of these natural products. nsf.gov The aflatoxins are a group of potent liver carcinogens and their synthesis has been a significant challenge, underscoring the importance of versatile starting materials like this compound. nsf.gov

The this compound unit is not only a synthetic precursor but is also found as a core structural component in a class of marine natural products known as thuridillins. mdpi.comichem.md These diterpenoids, isolated from sacoglossan mollusks of the genus Thuridilla, feature a central α,β-epoxy-δ-lactone ring connected to a side chain that terminates in a this compound moiety. mdpi.comichem.mdresearchgate.net The presence of this structural unit in these natural products suggests its potential biological significance and further highlights its importance in the realm of natural product chemistry. mdpi.com

Versatile Intermediate for Heterocyclic Compounds

Beyond its application in the synthesis of specific natural products, this compound is a versatile intermediate for the preparation of a broader range of heterocyclic compounds. tutorsglobe.com Its reactivity allows for the introduction of various functionalities and the construction of different ring systems. For example, it can be used to synthesize other substituted furan (B31954) and dihydrofuran derivatives, which are themselves valuable building blocks in organic synthesis. nih.govorganic-chemistry.org

Utility in Achmatowicz Reactions for Pyranone Synthesis

The Achmatowicz reaction is a powerful transformation in organic synthesis that converts furans into dihydropyrans. wikipedia.org In a typical Achmatowicz reaction, a furfuryl alcohol is treated with an oxidizing agent in the presence of an alcohol to form a 2,5-dialkoxy-2,5-dihydrofuran intermediate. wikipedia.orgnih.gov This intermediate then undergoes an acid-catalyzed rearrangement to yield a dihydropyranone. wikipedia.org While the classical Achmatowicz reaction often utilizes bromine and methanol (B129727) to generate 2,5-dimethoxy-2,5-dihydrofuran, the underlying principle of forming a 2,5-disubstituted-2,5-dihydrofuran is central to this transformation. wikipedia.orgthieme-connect.de The use of this compound and its derivatives in related oxidative rearrangement processes provides access to highly functionalized pyranone and tetrahydropyran (B127337) structures, which are key components of many bioactive molecules. nih.govrsc.org

Synthesis of Other Dihydrofuran Derivatives (e.g., 2,5-dibutoxy-2,5-dihydrofuran)

This compound can serve as a starting point for the synthesis of other 2,5-disubstituted-2,5-dihydrofuran derivatives. royalsocietypublishing.orgresearchgate.netsdu.dk A notable example is the synthesis of 2,5-dibutoxy-2,5-dihydrofuran. royalsocietypublishing.orgresearchgate.net This transformation can be achieved through electrochemical methods, where the electrochemical oxidation of furan in the presence of butyrate (B1204436) leads to the formation of the corresponding dibutoxy derivative. royalsocietypublishing.orgresearchgate.net This electrochemical approach offers a greener alternative to traditional methods that often rely on toxic heavy metal oxidants like lead(IV) acetate (B1210297) for the synthesis of the diacetoxy precursor. royalsocietypublishing.org The ability to synthesize a range of these dihydrofuran derivatives with different alkoxy or acyloxy groups expands their utility in various synthetic applications.

| Starting Material | Reagent/Condition | Product |

| Furan | Electrochemical oxidation in butyrate electrolyte | 2,5-Dibutoxy-2,5-dihydrofuran |

Computational Chemistry and Theoretical Characterization of 2,5 Diacetoxy 2,5 Dihydrofuran

Quantum Mechanical Studies of Molecular Structure and Conformations

Quantum mechanical calculations are crucial for understanding the three-dimensional arrangement of atoms in 2,5-diacetoxy-2,5-dihydrofuran and the relative energies of its different spatial orientations, or conformations. These studies are fundamental to explaining the compound's physical properties and chemical behavior.

Recent research, combining experimental data with computational insights, has led to a significant correction in the assignment of cis and trans isomers of this compound. nih.govresearchgate.net X-ray crystallography of the cis isomer provided definitive structural proof, which was previously misassigned in the literature. nih.govresearchgate.net This correction was essential for accurately determining the isomer ratios produced in different synthesis methods. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing molecular structure. Quantum mechanical calculations, specifically Gauge-Including Atomic Orbital (GIAO) methods within DFT, can be used to predict NMR chemical shifts, which aids in the validation and interpretation of experimental spectra.

Table 1: Experimentally Determined NMR Data for this compound Isomers

| Isomer | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) |

| cis | 6.64 (s, 2H), 6.15 (s, 2H), 1.99 (s, 6H) | 169.6 (C=O), 130.8 (C=C), 99.8 (sp³ C), 20.9 (–CH₃) |

| trans | 6.86 (s, 2H), 6.13 (s, 2H), 1.97 (s, 6H) | 169.7 (C=O), 131.1 (C=C), 101.1 (sp³ C), 20.8 (–CH₃) |

Source: nih.gov

Density Functional Theory (DFT) Calculations for Reaction Pathway Analysis

Density Functional Theory (DFT) has become an indispensable tool for elucidating the mechanisms of chemical reactions involving this compound. DFT calculations allow researchers to map out the energy landscape of a reaction, identifying transition states and intermediates, which helps in understanding how the reaction proceeds.

A significant application of DFT has been in the study of the electrochemical synthesis of this compound from furan (B31954). nih.gov This method is a greener alternative to traditional synthesis which often employs toxic heavy metals like lead(IV) acetate (B1210297). researchgate.net DFT calculations support a stepwise Electrochemical-Chemical-Electrochemical-Chemical (ECEC) mechanism. nih.gov

The proposed ECEC mechanism involves the following steps:

First Oxidation (E): Furan undergoes a one-electron oxidation at the anode to form a radical cation. nih.gov DFT calculations show this initial oxidation is significantly endergonic. nih.gov

First Chemical Step (C): A nucleophilic attack by an acetate ion occurs at the 2-position of the furan radical cation.

Second Oxidation (E): The resulting radical intermediate is further oxidized at the anode to generate a carbocation at the 5-position.

Second Chemical Step (C): A second acetate ion attacks the carbocation, leading to the final this compound product.

DFT calculations have also been used to analyze the transition states in other reactions, such as the acid- or base-catalyzed ring-opening of related dihydrofuran structures.

Modeling of Stereochemical Outcomes in Synthesis

Computational modeling, particularly with DFT, has been instrumental in explaining the stereoselectivity observed in the synthesis of this compound. The ratio of cis to trans isomers can differ significantly depending on the synthetic method used.

For instance, the traditional chemical synthesis using lead(IV) acetate yields a cis:trans ratio of approximately 2:1. nih.govresearchgate.net In contrast, the electrochemical synthesis method produces a ratio of about 7:5. nih.govresearchgate.net DFT calculations at the B3LYP/6-31G** level of theory suggest that the difference in stereochemical outcome is due to reduced steric constraints in the transition state of the electrochemical pathway. The second acetate addition is influenced by steric effects, which dictate the final cis/trans ratio.

Table 2: Comparison of Isomer Ratios in Different Synthetic Routes

| Synthetic Method | cis:trans Isomer Ratio |

| Chemical (Lead(IV) Acetate) | 2:1 |

| Electrochemical | 7:5 |

Source: nih.govresearchgate.net

Prediction of Reactivity and Selectivity Profiles

Computational methods are increasingly used to predict the reactivity and selectivity of chemical compounds, including derivatives of this compound. By calculating various molecular properties, it is possible to anticipate how a molecule will behave in a given reaction.

For example, the presence of the acetoxy groups at the 2 and 5-positions increases the polarity of the molecule. The electron-withdrawing nature of substituents can significantly influence the electronic properties and, consequently, the reactivity of the dihydrofuran ring. In related systems, computational models have been developed to predict regioselectivity in substitution reactions by combining machine-learned representations with quantum mechanical descriptors. rsc.org These approaches can achieve high accuracy in predicting the major reaction outcome and can be applied to a diverse range of chemical transformations. rsc.org

While specific predictive models for this compound are not detailed in the provided context, the principles of using computational chemistry to forecast reactivity are well-established. By analyzing properties like electrostatic potential maps and frontier molecular orbitals, chemists can make informed predictions about where electrophilic or nucleophilic attacks are most likely to occur, thus guiding synthetic efforts.

Advanced Spectroscopic and Analytical Characterization Techniques in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 2,5-Diacetoxy-2,5-dihydrofuran, providing detailed information about the molecular framework and the relative orientation of its substituents.

¹H NMR for Isomer Ratio Determination and Chemical Shifts

Proton NMR (¹H NMR) spectroscopy is instrumental in distinguishing between the cis and trans isomers of this compound and quantifying their relative abundance. The chemical shifts of the protons on the dihydrofuran ring are distinct for each isomer, allowing for clear identification and integration of their respective signals. royalsocietypublishing.orgresearchgate.net

A typical chemical synthesis of this compound results in a mixture of isomers. researchgate.net Analysis of the ¹H NMR spectrum of this mixture reveals the relative proportions of the cis and trans forms. royalsocietypublishing.org For instance, chemical synthesis using lead(IV) acetate (B1210297) has been shown to produce the cis isomer as the major product, with a cis:trans ratio of approximately 1.88:1. researchgate.net In contrast, electrochemical synthesis methods have been reported to yield a cis:trans ratio of 7:5. researchgate.net

The assignment of these isomers was definitively established through the isolation of the crystalline form, which was confirmed to be the cis isomer by single-crystal X-ray diffraction. royalsocietypublishing.orgresearchgate.net This corrected previous misassignments in the literature that had assumed the crystalline, major isomer to be the trans form. researchgate.net

The ¹H NMR spectra, typically recorded in deuterated chloroform (B151607) (CDCl₃) at 400 MHz, show characteristic signals for the protons of both isomers. royalsocietypublishing.orgresearchgate.net

| Isomer | Proton | Chemical Shift (δ, ppm) | Multiplicity |

| cis | Ha (ring C-H) | 6.64 | singlet |

| Hb (olefinic C-H) | 6.15 | singlet | |

| Hc (acetyl CH₃) | 1.99 | singlet | |

| trans | Ha (ring C-H) | 6.86 | singlet |

| Hb (olefinic C-H) | 6.13 | singlet | |

| Hc (acetyl CH₃) | 1.97 | singlet | |

| Data sourced from Royal Society Open Science. royalsocietypublishing.org |

¹³C NMR for Carbon Framework Elucidation and Chemical Shifts

Carbon-13 NMR (¹³C NMR) spectroscopy provides further confirmation of the carbon skeleton of this compound and complements the data obtained from ¹H NMR. The chemical shifts of the carbon atoms in the dihydrofuran ring and the acetoxy groups differ for the cis and trans isomers, aiding in their unambiguous assignment. royalsocietypublishing.org

The ¹³C NMR spectra, recorded in CDCl₃ at 100 MHz, display distinct resonances for the carbonyl, olefinic, sp³-hybridized ring, and methyl carbons. royalsocietypublishing.org

| Isomer | Carbon Atom | Chemical Shift (δ, ppm) |

| cis | C=O | 169.6 |

| C=C in furan (B31954) ring | 130.8 | |

| sp³ C in furan ring | 99.8 | |

| –CH₃ | 20.9 | |

| trans | C=O | 169.7 |

| C=C in furan ring | 131.1 | |

| sp³ C in furan ring | 101.1 | |

| –CH₃ | 20.8 | |

| Data sourced from Royal Society Open Science. royalsocietypublishing.org |

2D NMR Techniques (e.g., HSQC, NOESY) for Structural and Stereochemical Assignment

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Nuclear Overhauser Effect Spectroscopy (NOESY), are powerful methods for confirming the structural and stereochemical assignments of this compound.

HSQC experiments correlate the signals of directly bonded protons and carbons, confirming the assignments made in the 1D ¹H and ¹³C NMR spectra. royalsocietypublishing.orgresearchgate.net For this compound, HSQC analysis allows for the unambiguous correlation of the signals for the ring protons with their corresponding carbon atoms. royalsocietypublishing.org

NOESY experiments provide information about the spatial proximity of protons, which is crucial for determining the stereochemistry of the molecule. jeol.com While specific NOESY data for this compound is not detailed in the provided context, this technique is generally applied to differentiate between cis and trans isomers by observing through-space interactions between protons. For the cis isomer, a NOE would be expected between the protons on C-2 and C-5.

Single-Crystal X-ray Diffraction for Absolute Configuration Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure and absolute configuration of crystalline compounds. researchgate.netnih.govspringernature.com In the case of this compound, this technique was pivotal in correctly assigning the stereochemistry of its isomers, resolving previous ambiguities in the scientific literature. royalsocietypublishing.orgresearchgate.net

By obtaining crystals of suitable quality from the chemical synthesis of this compound, researchers were able to perform single-crystal X-ray diffraction analysis. royalsocietypublishing.orgresearchgate.net The results unambiguously demonstrated that the crystalline isomer is the cis form, where the two acetoxy groups are on the same side of the dihydrofuran ring. royalsocietypublishing.orgresearchgate.net This finding was contrary to earlier reports that had incorrectly assigned the major, crystalline isomer as the trans form based on NMR coupling constants and mechanistic assumptions. researchgate.net

Crystallographic Data for cis-2,5-Diacetoxy-2,5-dihydrofuran:

| Parameter | Value |

| Empirical Formula | C₈H₁₀O₅ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.7447 (17) |

| b (Å) | 9.7503 (12) |

| c (Å) | 7.8734 (10) |

| β (°) | 96.676 (5) |

| Volume (ų) | 895.5 (2) |

| Temperature (K) | 150 |

| Data sourced from Royal Society Open Science and associated Cambridge Crystallographic Data Centre (CCDC) deposition. royalsocietypublishing.orgresearchgate.net |

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique used to determine the precise mass of a molecule, which in turn allows for the determination of its elemental composition. This method is essential for confirming the identity of newly synthesized compounds like this compound and its derivatives.

While specific HRMS data for the parent compound this compound is not extensively detailed in the provided search results, the application of HRMS is mentioned in the characterization of related furan-1,3,4-oxadiazole carboxamide derivatives, highlighting its importance in the field. cjsc.ac.cn The technique is also used to differentiate between endogenous and exogenous metabolite pools of related compounds. For instance, in studies of furan metabolites, HPLC-ESI-MS/MS is used for characterization. mdpi.com

Chromatographic Methods for Purification and Analytical Purity Assessment

Chromatographic techniques are fundamental for the separation, purification, and assessment of the purity of this compound isomers.

Following synthesis, the crude product is typically an oily mixture of cis and trans isomers. royalsocietypublishing.org Column chromatography is a standard method for separating these isomers. The separation of the isomers is crucial for obtaining pure samples for spectroscopic analysis and for studying the properties of each isomer individually.

Furthermore, a method for separating the isomers by fractional crystallization has been described. This involves dissolving the isomeric mixture in diethyl ether and cooling it with liquid nitrogen to induce the crystallization of the cis isomer. royalsocietypublishing.org

The purity of the separated isomers and the isomeric ratio in mixtures can be assessed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). mdpi.com For example, GC-MS with polar columns can resolve dihydrofuran isomers. HPLC coupled with mass spectrometry (LC-MS/MS) is also a powerful tool for the quantification of related furan metabolites. mdpi.com

High-Performance Liquid Chromatography (HPLC) for Isomer Separation

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the separation and quantification of isomers, which often exhibit different biological activities and toxicological profiles. bjbms.org For compounds like this compound, which exists as cis and trans isomers, achieving separation is critical for studying the properties of each distinct form. msu.edu

The principle of HPLC separation is based on the differential partitioning of analytes between a stationary phase and a mobile phase. msu.edu For the separation of geometric isomers, which possess identical physicochemical properties, the use of a chiral stationary phase or a chiral mobile phase additive is often necessary. bjbms.org Normal-phase HPLC, utilizing a polar stationary phase and a non-polar mobile phase, has proven effective in separating cis and trans isomers of various cyclic compounds. msu.edu

In a typical application, a mixture of cis and trans isomers is injected into the HPLC system. The choice of mobile phase composition, often a mixture of solvents like hexane (B92381) and dichloromethane, is optimized to achieve the best resolution between the isomer peaks. msu.edu A UV detector is commonly employed for detection, as the chromophores within the molecule absorb light at a specific wavelength, allowing for quantification. bjbms.orgmsu.edu

Table 1: Illustrative HPLC Parameters for Isomer Separation

| Parameter | Condition |

| Column | Chiral Stationary Phase (e.g., ChiraSpher, (S,S)-Whelk-O 1) nih.gov |

| Mobile Phase | Hexane:Ethanol:THF:Diethylamine (e.g., 92:3:5:0.1 v/v/v/v) nih.gov |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm msu.edu |

| Temperature | Ambient |

This table presents a hypothetical set of parameters based on typical HPLC separations of similar isomers. Actual conditions for this compound may vary.

The successful separation of the cis and trans isomers allows for their individual collection and subsequent analysis, ensuring that research findings can be attributed to a specific isomeric form. msu.edu

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used to separate and identify volatile organic compounds in a mixture. libretexts.org This method is particularly useful in the analysis of reaction mixtures involving this compound to identify any volatile byproducts or degradation products. escholarship.orgethz.ch

In a GC-MS system, the sample is first vaporized and separated based on boiling point and polarity in the gas chromatograph. The separated components then enter the mass spectrometer, where they are ionized, typically by electron impact. libretexts.org This process generates a molecular ion and a series of characteristic fragment ions. whitman.edu The mass-to-charge ratio (m/z) of these ions is measured, producing a mass spectrum that serves as a molecular "fingerprint." libretexts.org

The fragmentation pattern is highly reproducible and can be used to deduce the structure of the compound. For instance, the presence of an acetoxy group would likely lead to fragments corresponding to the loss of acetic acid or an acetyl group. By comparing the obtained mass spectra with spectral libraries, the identity of unknown volatile products can be confirmed. libretexts.org

Table 2: Potential Fragment Ions in the Mass Spectrum of this compound

| m/z | Possible Fragment Identity |

| 186 | [M]+ (Molecular Ion) |

| 143 | [M - COCH₃]+ |

| 126 | [M - CH₃COOH]+ |

| 97 | [M - COCH₃ - CH₂CO]+ |

| 43 | [CH₃CO]+ (Base Peak) |

This table is a predictive representation of possible fragmentation patterns. Experimental data would be required for confirmation.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. su.sejascoinc.com These techniques are based on the principle that molecular bonds vibrate at specific, quantized frequencies. nih.gov

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. nih.gov For a vibration to be IR active, it must cause a change in the molecule's dipole moment. libretexts.org The IR spectrum of this compound would be expected to show characteristic absorption bands for the functional groups present.

Raman Spectroscopy

Raman spectroscopy is a light scattering technique. nih.gov When monochromatic light interacts with a molecule, most of the light is scattered at the same frequency (Rayleigh scattering), but a small fraction is scattered at different frequencies (Raman scattering). jascoinc.com The energy difference corresponds to the vibrational energy levels of the molecule. For a vibration to be Raman active, it must cause a change in the polarizability of the molecule. nih.gov

Often, IR and Raman spectroscopy provide complementary information. jascoinc.com

Table 3: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| C=O (Ester) | Stretching | 1750-1735 (Strong) | 1750-1735 (Weak) |

| C-O (Ester) | Stretching | 1300-1000 (Strong) | Variable |

| C=C (in dihydrofuran ring) | Stretching | ~1670 (Weak to Medium) libretexts.org | ~1670 (Strong) |

| C-H (sp²) | Stretching | 3100-3000 | 3100-3000 |

| C-H (sp³) | Stretching | 3000-2850 | 3000-2850 |

This table provides expected ranges for the key functional groups. The exact positions and intensities can be influenced by the molecular environment and isomeric form.

The analysis of the IR and Raman spectra of this compound allows for the unambiguous confirmation of its key structural features, such as the ester carbonyl groups and the carbon-carbon double bond within the dihydrofuran ring. libretexts.org

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 2,5-diacetoxy-2,5-dihydrofuran with high purity?

- Methodological Answer : Hydrolysis of this compound under controlled aqueous conditions (e.g., 0.1 M solution, 24 h at RT) yields reactive intermediates like cis-2-butene-1,4-dial (BDA), critical for toxicological studies . Electrochemical acetoxylation of furan derivatives using flow electrolysis (e.g., varying flowrate, electrode material, and current density) achieves conversions >99% with high selectivity for acetoxylated products .

Q. How can structural characterization of this compound and its derivatives be optimized?

- Methodological Answer : Use NMR (¹H/¹³C) to confirm regioselectivity in substitution patterns (e.g., distinguishing between acetoxy and methoxy groups) . Coupled techniques like GLC-MS or LC-MS with isotopically labeled analogs (e.g., ¹³C₄-BDA) enhance sensitivity for tracking reaction intermediates and metabolites .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Stabilize the compound by avoiding prolonged exposure to moisture or acidic conditions, which accelerate hydrolysis to BDA. Use inert atmospheres (e.g., N₂) and cold storage (-20°C) to minimize degradation .

Advanced Research Questions

Q. How does this compound serve as a precursor for studying furan toxicity mechanisms?

- Methodological Answer : Hydrolysis generates BDA, a genotoxic metabolite that forms DNA adducts (e.g., N²-(3-oxo-1-propenyl)-dGuo). Validate adducts using LC-MS/MS with synthetic standards and isotopic labeling (e.g., ¹³C₄-BDA) in in vitro/in vivo models .

Q. What computational approaches predict the reactivity of this compound in electrophilic substitutions?

- Methodological Answer : Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-31G*) calculates electron density distributions and transition states. Include exact-exchange terms for thermochemical accuracy (e.g., atomization energies within 2.4 kcal/mol deviation) .

Q. How can conflicting data on reaction yields (e.g., acetoxylation vs. methoxylation) be resolved?

- Methodological Answer : Systematic optimization of reaction parameters (e.g., solvent polarity, electrophile concentration) using design of experiments (DoE). Compare kinetic profiles via in situ IR or Raman spectroscopy to identify rate-limiting steps .

Q. What role does this compound play in synthesizing bioactive furanone derivatives?